molecular formula C19H17N3O2S B2664918 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-33-2

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

Cat. No. B2664918
CAS RN: 868972-33-2
M. Wt: 351.42
InChI Key: UWFXNFXYWLYMGU-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring . The exact structure of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on the specific arrangement of the naphthalene and sulfonamide groups.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on its specific structure. In general, imidazo[1,2-a]pyridines are solid at room temperature .

Scientific Research Applications

Chemodivergent Synthesis

This compound plays a significant role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The synthesis process involves α-bromoketones and 2-aminopyridine under different reaction conditions . This method is meaningful as it allows for the synthesis of these two structures from the same starting materials .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as our compound, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a valuable asset in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Light-Sensitive Dyes

The compound is also used in the role of light-sensitive dyes . These dyes are sensitive to light and change their color or other properties when exposed to light. This makes them useful in various applications, including photography and optical data storage .

Optical Media for Data Storage

As mentioned above, this compound is used in optical media for data storage . The light-sensitive properties of the compound make it ideal for use in devices such as CDs, DVDs, and Blu-ray discs, where data is read using a laser .

Pesticides

The compound is also used in the formulation of pesticides . Its chemical properties may help in controlling pests that are harmful to crops, thus playing a crucial role in agricultural practices .

Fungicides

In addition to its use as a pesticide, the compound is also used as a fungicide . It can help control fungal diseases that can cause significant damage to plants .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific bioactivity. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines could involve exploring their potential as therapeutic agents given their diverse bioactivity . Additionally, developing more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXNFXYWLYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

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